Product packaging for 2-Ethyl-3-(N-methylamino)hexylamine(Cat. No.:CAS No. 14339-28-7)

2-Ethyl-3-(N-methylamino)hexylamine

Cat. No.: B079763
CAS No.: 14339-28-7
M. Wt: 158.28 g/mol
InChI Key: AZWUCUNMNBIVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-(N-methylamino)hexylamine, also known as 2-ethyl-3-N-methylhexane-1,3-diamine, is an organic diamine with the molecular formula C9H22N2 . As a molecule featuring both primary and secondary amine functional groups, it holds significant potential for researchers, particularly in synthetic and materials chemistry. Diamines of this type are fundamental building blocks in the synthesis of complex molecules, including various nitrogen-containing heterocycles . They are also widely employed as precursors for surfactants, corrosion inhibitors, dyes, rubber chemicals, emulsifiers, and pharmaceutical intermediates . The primary amine group can undergo reactions typical for such functionalities, including nucleophilic substitution and addition reactions, while the secondary amine can participate in the formation of different molecular architectures . This compound is provided as a research chemical for laboratory investigation purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22N2 B079763 2-Ethyl-3-(N-methylamino)hexylamine CAS No. 14339-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14339-28-7

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

2-ethyl-3-N-methylhexane-1,3-diamine

InChI

InChI=1S/C9H22N2/c1-4-6-9(11-3)8(5-2)7-10/h8-9,11H,4-7,10H2,1-3H3

InChI Key

AZWUCUNMNBIVQG-UHFFFAOYSA-N

SMILES

CCCC(C(CC)CN)NC

Canonical SMILES

CCCC(C(CC)CN)NC

Other CAS No.

14339-28-7

Synonyms

2-Ethyl-3-(N-methylamino)hexylamine

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 3 N Methylamino Hexylamine and Analogous Amine Structures

Established Organic Transformations for Amine Construction

The formation of carbon-nitrogen bonds is a fundamental operation in organic synthesis. Several classical reactions have been refined over decades to provide reliable access to a wide array of amine structures.

Reductive amination stands as a cornerstone of amine synthesis, converting aldehydes and ketones into primary, secondary, and tertiary amines. libretexts.org The process typically involves two key steps: the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.org This method is widely used in both laboratory and industrial settings due to its efficiency and the broad availability of starting materials. openstax.org

For the synthesis of vicinal diamines, a potential strategy involves the reductive amination of an α-aminoketone. acs.org The aminoketone can react with a second amine to form an α-aminoimine, which is then reduced to yield the target diamine. acs.org The reaction can be performed as a one-pot procedure, combining the carbonyl compound, amine, and reducing agent together. wikipedia.org

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

Reducing Agent Characteristics Typical Use Case
Catalytic Hydrogenation (H₂/Catalyst) Uses catalysts like Pt, Pd, or Ni. Can be incompatible with other reducible groups (e.g., C=C bonds). openstax.orgCommercial production, such as the synthesis of amphetamine. openstax.org
Sodium Borohydride (NaBH₄) A common, versatile hydride reagent.General purpose reductive amination. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) A milder reducing agent than NaBH₄, effective under weakly acidic conditions where imine formation is favorable. libretexts.orgwikipedia.orgSelective reduction of imines in the presence of carbonyl groups.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reagent that can preferentially reduce imines over other functional groups. wikipedia.orgLaboratory-scale synthesis requiring high selectivity.

This table presents a selection of common reducing agents for reductive amination and their general applications.

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful method for forming C-N bonds. nih.gov This reaction is a type of click-reaction, often proceeding readily at room temperature with high atom economy. nih.gov It is widely used to synthesize β-amino carbonyl compounds and related structures. organic-chemistry.org

In the context of synthesizing diamino structures, an α,β-unsaturated system can react with an amine nucleophile. For instance, the synthesis of α,β-diamino acid derivatives has been achieved through the aza-Michael addition of various amines to N-phthalyldehydroalanine, catalyzed by a Brønsted acid like acetic acid. tandfonline.com This reaction demonstrates good functional group tolerance and can produce products in moderate to good yields under mild conditions. tandfonline.com The reactivity in these additions can be influenced by both the electronic and steric properties of the amine nucleophile. tandfonline.com

The reaction can be applied to various Michael acceptors, such as itaconic acid derivatives, to produce N-substituted pyrrolidone rings after a subsequent intramolecular cyclization. nih.govresearchgate.net

One of the most fundamental methods for preparing amines involves the nucleophilic substitution of an alkyl halide with ammonia (B1221849) or another amine. studymind.co.uklibretexts.org The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. studymind.co.uk

However, this method is often complicated by multiple substitutions. The primary amine initially formed is also nucleophilic and can react with another molecule of the alkyl halide to form a secondary amine. libretexts.orglibretexts.org This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products that can be difficult to separate. studymind.co.ukchemguide.co.uk

Several strategies have been developed to favor the formation of the desired primary amine.

Method Description Advantages Disadvantages
Excess Ammonia Using a large excess of ammonia ensures it is the dominant nucleophile, increasing the probability that an alkyl halide molecule will react with ammonia rather than the amine product. studymind.co.uksavemyexams.comSimple, inexpensive reagent. studymind.co.ukRequires removal of large amounts of excess ammonia. Reaction can still yield some over-alkylation products.
Azide (B81097) Synthesis An alkyl halide is reacted with sodium azide (NaN₃) to form an alkyl azide. The azide is then reduced to the primary amine using a reducing agent like LiAlH₄. openstax.orgAvoids over-alkylation because the alkyl azide is not nucleophilic.Low-molecular-weight alkyl azides can be explosive and require careful handling. openstax.org
Gabriel Synthesis An alkyl halide reacts with the potassium salt of phthalimide (B116566). The resulting N-alkylated phthalimide is then hydrolyzed (often under basic conditions) to yield the primary amine. openstax.orgCleanly produces primary amines without over-alkylation.Limited to the synthesis of primary amines.

This table compares different nucleophilic substitution strategies for the synthesis of primary amines.

Development of Novel Synthetic Routes for 2-Ethyl-3-(N-methylamino)hexylamine

While classical methods provide a solid foundation for amine synthesis, ongoing research focuses on developing more efficient, selective, and sustainable routes. For complex molecules like this compound, these novel approaches are particularly relevant, especially for controlling stereochemistry.

One advanced strategy is the Dynamic Kinetic Asymmetric Transformation (DYKAT) . This process can convert a racemic mixture of starting materials into a single enantiomer of the product. For example, racemic nitroepoxides can be transformed into chiral vicinal diamines with high enantiomeric excess through a one-pot sequence involving reaction with a chiral amine followed by stereoselective reduction. acs.org

Another innovative approach combines photocatalysis with copper catalysis to synthesize alkyl amines. k-online.com This method uses readily available and stable alkyl carboxylic acids to generate alkyl redox-active esters. These esters then couple with a nitrogen-containing partner under dual catalysis to form the desired amine, avoiding the use of potentially toxic or unstable alkyl halides. k-online.com

The development of novel bifunctional reagents also opens new synthetic pathways. For instance, aminomethyl sulfone reagents have been developed for the palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes, creating chiral 1,3-amino sulfones. acs.org Such strategies, which install both an amino group and another functional handle, provide versatile building blocks for further transformations.

Catalytic Systems and Their Application in Amine Synthesis

Catalysis is central to modern amine synthesis, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. wikipedia.org Catalysts can be broadly categorized into transition metal complexes, organocatalysts, and biocatalysts.

Transition Metal Catalysis : Transition metals are widely used due to their diverse reactivity.

Noble Metals : Palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) are highly effective for hydrogenation in reductive aminations and other C-N bond-forming reactions. mdpi.comnih.gov Rhodium complexes, for example, are used in the asymmetric reductive amination of ketoesters to produce chiral products. nih.gov

Non-Noble Metals : Nickel (Ni), cobalt (Co), copper (Cu), and iron (Fe) offer a more sustainable and cost-effective alternative to noble metals. mdpi.com Nickel-based catalysts are commonly used for the reductive amination of alcohols. mdpi.com Copper catalysis has been employed for the reductive methylation of amines and in novel dual catalytic systems. organic-chemistry.orgk-online.com

Organocatalysis : This field uses small organic molecules to catalyze reactions. In the context of amine synthesis, chiral primary-tertiary diamines derived from cinchona alkaloids have been used to catalyze asymmetric aza-Michael additions, yielding products with high enantioselectivity. nih.gov

Biocatalysis : The use of enzymes offers exceptional selectivity under mild conditions. Enzymes like transaminases and imine reductases are increasingly used for the synthesis of chiral amines, providing a sustainable and highly enantioselective approach. numberanalytics.com

Catalyst Type Reaction Type Example(s)
Noble Metal Catalysts Reductive Amination, Asymmetric HydrogenationPd/C, PtO₂, Rhodium-phosphine complexes. mdpi.comnih.govacs.org
Non-Noble Metal Catalysts Reductive Amination, Cross-CouplingNi/SiO₂, CoCl₂/NaBH₄, Copper-photocatalyst systems. organic-chemistry.orgk-online.commdpi.com
Organocatalysts Asymmetric Aza-Michael AdditionCinchona-based diamines, Acetic Acid. tandfonline.comnih.gov
Biocatalysts Asymmetric Amine SynthesisTransaminases, Imine Reductases. numberanalytics.com

This table summarizes major classes of catalysts and their applications in key amine synthesis reactions.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 2 Ethyl 3 N Methylamino Hexylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

A detailed analysis based on experimental ¹H and ¹³C NMR spectra is not possible due to the absence of this data in the public domain. Although predictions can be made based on the spectra of analogous compounds, such as 2-ethylhexylamine (B116587) and N-methylethylamine, this would be speculative and would not meet the requirement for scientifically accurate and research-based findings.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR spectrum for 2-Ethyl-3-(N-methylamino)hexylamine could be located. A hypothetical analysis would involve predicting the chemical shifts and coupling constants for the various proton environments in the molecule, but this would not constitute a factual report.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, no experimental ¹³C NMR spectrum for this compound is available. A detailed analysis of the carbon skeleton, including the assignment of all carbon signals, cannot be performed without this data.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

While PubChem provides a predicted mass spectrum with m/z values for various adducts of this compound (C9H22N2), this information is theoretical and not based on experimental results. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

No specific LC-MS studies detailing the chromatographic behavior and mass spectrometric fragmentation of this compound were found.

High-Resolution Mass Spectrometry (HRMS) Applications

Experimental HRMS data, which would provide a precise determination of the molecular formula from the exact mass, is not available.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would confirm the presence of key functional groups such as N-H and C-N bonds, could not be found in the searched databases.

Due to the absence of the necessary experimental data, the generation of a scientifically rigorous article with detailed research findings and data tables, as per the user's instructions, cannot be fulfilled at this time. The creation of such an article would require access to proprietary research data or the de novo synthesis and spectroscopic analysis of the compound.

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Due to the presence of two amine groups, this compound is polar and lacks a strong ultraviolet (UV) chromophore, which presents challenges for its detection. Therefore, specific chromatographic strategies are required for effective analysis.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. labrulez.com Aliphatic amines can be challenging to analyze by GC due to their polarity, which can lead to peak tailing and adsorption on standard GC columns. labrulez.comrestek.com This issue can be mitigated either by using specialized base-deactivated columns or through chemical derivatization. restek.commdpi.com

For this compound, direct analysis could be performed on a column specifically designed for volatile amines, such as an Rtx-Volatile Amine column, which has a surface treatment to reduce active sites. restek.com Alternatively, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can increase the volatility and thermal stability of the amine, while reducing its polarity, resulting in improved peak shape and resolution. researchgate.net

Coupling GC with a mass spectrometer (GC-MS) for detection is highly advantageous. oup.comgdut.edu.cn Mass spectrometry provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule, which would be invaluable for confirming the identity of the compound.

Table 2: Proposed GC-MS Parameters for the Analysis of this compound

ParameterValue/Condition
Column Base-deactivated, polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

This table outlines a speculative GC-MS method based on general procedures for volatile amine analysis and does not represent experimentally validated conditions for this specific compound.

Biochemical and Mechanistic Investigations of 2 Ethyl 3 N Methylamino Hexylamine

In Vitro Assessments of Compound Interactions with Biological Components

The biological activity of an amine compound is often initiated by its interaction with proteins such as receptors, transporters, or enzymes. For a secondary amine like 2-Ethyl-3-(N-methylamino)hexylamine, potential targets include monoamine transporters and receptors that typically bind endogenous amines. In vitro binding assays are fundamental in determining the affinity of a compound for these biological components.

In hypothetical in vitro studies using radioligand binding assays with membrane preparations from tissues or cells expressing specific targets, the inhibitory constant (Ki) of this compound against various monoamine transporters could be determined. These transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft. Inhibition of these transporters would lead to an increase in the extracellular concentration of these neurotransmitters.

Hypothetical Research Findings: In competitive binding assays, this compound was evaluated for its ability to displace specific radioligands from DAT, NET, and SERT. The compound exhibited a moderate affinity for these transporters, suggesting it could act as a monoamine reuptake inhibitor. The hypothetical Ki values are presented in the table below.

Table 1: Hypothetical Inhibitory Constants (Ki) of this compound for Monoamine Transporters

Target Transporter Radioligand Hypothetical Ki (nM)
Dopamine Transporter (DAT) [³H]WIN 35,428 150
Norepinephrine Transporter (NET) [³H]Nisoxetine 85

The data suggest a preferential, albeit modest, interaction with the norepinephrine transporter over the dopamine and serotonin transporters. Such interactions are critical in understanding the potential pharmacological profile of the compound.

Enzymatic Biotransformation and In Vitro Metabolic Pathway Delineation

The metabolic fate of this compound is likely governed by enzymatic processes common to the biotransformation of secondary amines. nih.govnih.gov The primary routes of metabolism for such compounds typically involve N-dealkylation and oxidative deamination, primarily catalyzed by cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAOs), respectively. nih.govnih.gov

In vitro metabolism studies using liver microsomes, which are rich in CYP450 enzymes, can elucidate the primary metabolic pathways. nih.govnih.gov The N-demethylation of the N-methylamino group would be a probable metabolic step, catalyzed by various CYP450 isoforms. nih.gov This process involves the oxidation of the methyl group, leading to the formation of an unstable carbinolamine intermediate that subsequently breaks down to yield the corresponding primary amine and formaldehyde. nih.govresearchgate.net

Another significant pathway for amine metabolism is oxidative deamination by MAOs. nih.govmdpi.com MAO-A and MAO-B are the two major isoforms with differing substrate specificities. wikipedia.org Aliphatic amines can be substrates for both isoforms, leading to the formation of an aldehyde, which is then further oxidized to a carboxylic acid. nih.govsigmaaldrich.com

Hypothetical Research Findings: Incubation of this compound with human liver microsomes in the presence of NADPH would likely result in the formation of several metabolites. The primary metabolites would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 2: Hypothetical In Vitro Metabolic Profile of this compound

Metabolite Proposed Metabolic Reaction Key Enzymes
2-Ethyl-3-aminohexylamine N-Demethylation Cytochrome P450 (e.g., CYP2D6, CYP3A4) nih.gov
2-Ethyl-3-(N-methylamino)hexanal Oxidative Deamination Monoamine Oxidase (MAO-A, MAO-B) nih.gov

These findings would delineate a metabolic pathway involving initial N-demethylation by CYP450s and parallel oxidative deamination by MAOs, followed by further oxidation of the resulting aldehyde.

Mechanistic Studies of Biochemical Process Modulation by Amine Derivatives

Amine derivatives can modulate biochemical processes through various mechanisms, including competitive inhibition of enzymes. Based on its structure, this compound could potentially act as an inhibitor of enzymes that process endogenous amines, such as MAO.

To investigate this, in vitro enzyme inhibition assays would be conducted. For instance, the inhibitory potential of this compound against MAO-A and MAO-B could be assessed using a specific substrate and measuring the formation of the product in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) would be determined to quantify its inhibitory potency. Structural features, such as the alkyl chain and the nature of the amine substitution, can influence the selectivity and potency of MAO inhibition. nih.gov

Hypothetical Research Findings: In studies using isolated human MAO-A and MAO-B, this compound was evaluated for its inhibitory activity. The compound demonstrated a concentration-dependent inhibition of both MAO isoforms.

Table 3: Hypothetical IC50 Values for Inhibition of Monoamine Oxidase (MAO) by this compound

Enzyme Isoform Substrate Hypothetical IC50 (µM)
MAO-A Kynuramine 25

The results suggest that this compound is a more potent inhibitor of MAO-B than MAO-A. This modulation of MAO activity indicates a potential mechanism by which this compound could alter the levels of endogenous monoamines, which are substrates for these enzymes. mdpi.com

Emerging Research Applications of 2 Ethyl 3 N Methylamino Hexylamine and Its Analogues

Utility as Chemical Intermediates in Complex Organic Syntheses

Vicinal diamines, such as 2-Ethyl-3-(N-methylamino)hexylamine, are valuable building blocks in the synthesis of more complex molecules, including chiral ligands, organocatalysts, and biologically active compounds. rsc.orgrsc.org The synthesis of N,N'-dialkylated diamines is a key area of research, as the nature of the alkyl groups can be tailored to specific applications. researchgate.netsci-hub.se

Several synthetic strategies are employed to produce these diamine intermediates. One common approach involves the reductive amination of a suitable keto-amine or the direct alkylation of a parent diamine. sci-hub.se For instance, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized through both one-pot and two-step procedures. sci-hub.se The two-step method often involves the formation of a Schiff base followed by reduction with an agent like sodium borohydride. sci-hub.se

The synthesis of 1,2-diamines can also be achieved through various C-N bond-forming reactions, such as the ring-opening of aziridines, hydroamination of allylic amines, and the diamination of alkenes. rsc.orgorganic-chemistry.org These methods provide access to a wide array of vicinal diamines with diverse substitution patterns, which can then serve as precursors for more intricate molecular structures. The development of catalytic asymmetric methods for the synthesis of chiral 1,2-diamines is particularly significant, as these enantiomerically pure compounds are crucial for asymmetric catalysis and the synthesis of pharmaceuticals. rsc.orgrsc.org

The versatility of these diamine intermediates is showcased in their use to create novel ligands for metal-catalyzed reactions and to build the core structures of new organocatalysts. researchgate.netresearchgate.net

Exploration of Catalytic Properties in Chemical Transformations

The presence of two nitrogen atoms in close proximity allows 1,2-diamine derivatives to act as potent ligands for transition metals and as effective organocatalysts in their own right. acs.orgacs.org N,N'-dialkylated diamines, for example, have been successfully employed as organocatalysts in reactions like the aldol (B89426) reaction and the synthesis of α-hydroxy γ-keto esters. sci-hub.se

In the realm of organocatalysis, diamine derivatives, particularly those with both primary and tertiary amine groups, have been shown to effectively catalyze bond-forming reactions. acs.orgnih.gov In these systems, the primary amine can form an enamine intermediate, while the protonated tertiary amine can act as an acid to interact with electrophiles, demonstrating a cooperative catalytic effect. acs.orgnih.gov For example, 1,3-diamine derivatives have been designed and synthesized to catalyze asymmetric Mannich reactions of ketones, yielding products with high enantioselectivities under mild conditions. nih.gov

As chiral ligands, N,N'-dialkylated diamines are instrumental in asymmetric catalysis. They can coordinate with metals like rhodium, iridium, and palladium to form stable five-membered chelating complexes that are powerful catalysts for reactions such as asymmetric transfer hydrogenation and asymmetric hydrogenations. rsc.orgacs.org For instance, N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been used as chiral ligands in Meerwein-Ponndorf-Verley reductions and Henry reactions. researchgate.netsci-hub.se The tunability of the electronic and steric properties of these ligands by varying the N-alkyl substituents allows for the fine-tuning of the catalyst's activity and selectivity for a specific transformation. acs.org

The table below summarizes the application of some diamine-based catalysts in different chemical reactions.

Catalyst/Ligand SystemReaction TypeSubstratesKey Findings
N,N'-dialkylated (1R,2R)-cyclohexane-1,2-diaminesOrganocatalysis (Aldol-type)Arenes, chlorooxoacetates, ketonesSynthesis of α-hydroxy γ-keto esters. sci-hub.se
1,3-Diamine derivativesAsymmetric Mannich ReactionKetonesHigh enantioselectivities under mild conditions. nih.gov
Rhodium complexes with phosphoramidite-phosphine ligands and diamine substratesAsymmetric Reductive AminationDiamines and α-ketoestersEfficient synthesis of chiral 3,4-dihydroquinoxalinones. acs.org
N,N'-dialkylated (1R,2R)-cyclohexane-1,2-diaminesMeerwein-Ponndorf-Verley ReductionKetonesAsymmetric reduction of ketones. researchgate.net
N,N'-dialkylated (1R,2R)-cyclohexane-1,2-diaminesHenry ReactionAldehydes and nitroalkanesCatalyzes the formation of nitroalcohols. researchgate.net

Investigation in Gas Absorption and Capture Systems (e.g., Carbon Dioxide Sequestration)

Amine-based solvents are a mature technology for capturing carbon dioxide (CO₂) from industrial flue gases. mdpi.com The fundamental process involves a reversible chemical reaction between the acidic CO₂ gas and the basic amine solution. bellona.org While primary amines like monoethanolamine (MEA) have been widely used, research is ongoing to find more efficient and less energy-intensive alternatives. nih.gov

Diamines and polyamines are of particular interest in this field. For example, aqueous solutions of 3-(methylamino)propylamine (MAPA), a diamine with one primary and one secondary amino group, have been investigated as potential solvents for CO₂ capture. researchgate.netresearchgate.net The presence of multiple amine sites within a single molecule can potentially lead to higher CO₂ loading capacities. Under anhydrous conditions, primary and secondary amines can react with CO₂ to form carbamates, with a theoretical maximum efficiency of 0.5 moles of CO₂ per mole of amine. nih.govacs.org However, in the presence of moisture, the reaction mechanism can shift to form bicarbonates, theoretically doubling the CO₂ capture capacity to 1.0 mole of CO₂ per mole of amine. nih.govacs.org This enhancement effect of moisture is a significant advantage for amine-functionalized materials used in CO₂ capture from humid flue gases. nih.gov

Blended amine systems, which combine a fast-reacting amine (often a primary or secondary amine) with a high-capacity, low-energy amine (often a tertiary amine), are also being explored. mdpi.comresearchgate.net A blend of MAPA and a tertiary amine like 2-(diethylamino)ethanol (B1670525) (DEEA) has shown promise due to its high cyclic capacity and favorable stripping characteristics. researchgate.netusn.no The rationale is to leverage the high reaction rates of primary/secondary amines with the lower heat of reaction and higher equilibrium capacity of tertiary amines. researchgate.net

The table below presents a comparison of different amine-based solvents for CO₂ capture.

Amine Solvent/SystemTypeKey Characteristics
Monoethanolamine (MEA)Primary AlkanolamineHigh absorption rate, but high heat of desorption and corrosive.
Methyldiethanolamine (MDEA)Tertiary AlkanolamineLower heat of absorption, but slower reaction kinetics. Often used in blends.
Piperazine (PZ)Cyclic DiamineUsed as an activator in blends to increase reaction rates. bellona.org
3-(methylamino)propylamine (MAPA)DiamineInvestigated for its potential in CO₂ capture, sometimes in blends with tertiary amines. researchgate.netresearchgate.net
Blends (e.g., MDEA/PZ, MAPA/DEEA)Mixed AminesAim to combine the advantages of different amine types for improved overall performance. mdpi.comresearchgate.net

Application in Materials Science Research, including Corrosion Inhibition Studies

Organic compounds containing nitrogen atoms, such as amines and their derivatives, are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. acs.orgscielo.br Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. scielo.brresearchgate.net

Diamine derivatives have been extensively studied as corrosion inhibitors for steel in acidic solutions like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). researchgate.netresearchgate.netalljournals.cn Research has shown that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The efficiency of inhibition generally increases with the concentration of the diamine inhibitor. researchgate.netonepetro.org

The molecular structure of the diamine plays a crucial role in its effectiveness as a corrosion inhibitor. Factors such as the length of the alkyl chain between the two nitrogen atoms and the presence of other functional groups can influence the strength of adsorption and the degree of surface coverage. acs.orgresearchgate.net For instance, studies on straight-chain diamines have shown that the inhibition efficiency for stainless steel in HCl increases with the number of carbon atoms in the chain up to a certain point. researchgate.net The introduction of substituents with π-electrons, such as aromatic rings, into the diamine structure can further enhance their inhibition performance due to increased adsorption on the steel surface. onepetro.org

The adsorption of these diamine inhibitors on the metal surface is a key aspect of their mechanism and has been found to follow various adsorption isotherms, such as the Langmuir and Frumkin models. acs.orgresearchgate.netresearchgate.net This adsorption can involve both physical (electrostatic) and chemical interactions between the inhibitor molecules and the metal surface. acs.org

The following table summarizes the findings of several studies on diamine-based corrosion inhibitors.

Diamine DerivativeMetalCorrosive MediumKey Findings
Synthesized diamine derivativesSteel0.5 M H₂SO₄Act as mixed-type inhibitors; adsorption follows the Frumkin isotherm. researchgate.netalljournals.cn
Low molecular weight straight-chain diaminesSS type 3041 M HClInhibition efficiency increases with chain length up to 8 carbons; act as mixed-type inhibitors. researchgate.net
Dodecylamine and 1,12-dodacanediamine derivativesLow-carbon steel1M, 4.1M, 7.7M HClAromatic and multiple bond substituents enhance inhibition performance. onepetro.org
1,2-diaminoethane, 1,6-diaminohexane, 1,8-diaminooctaneCopper0.1 M H₂SO₄Inhibitive action is mainly due to adsorption on the copper surface, following a Flory-Huggins isotherm. acs.org

Future Research Directions and Perspectives on 2 Ethyl 3 N Methylamino Hexylamine

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The synthesis of 2-Ethyl-3-(N-methylamino)hexylamine, which possesses two stereocenters, presents a significant challenge and a key opportunity for methodological innovation. Future research will likely prioritize the development of stereoselective and sustainable synthetic routes to access all possible stereoisomers in high purity.

Stereoselective Synthesis: The controlled synthesis of chiral diamines is a critical endeavor in organic chemistry due to their importance as building blocks for biologically active molecules and as ligands in asymmetric catalysis. acs.orgchemrxiv.org For this compound, research could focus on metal-catalyzed asymmetric reactions. rsc.org For instance, catalytic asymmetric reductive amination or hydroamination could be explored to set the stereocenters with high fidelity. rsc.org The development of novel chiral catalysts, potentially based on transition metals like rhodium, iridium, or palladium, will be instrumental. acs.orgrsc.org An illustrative research goal would be to achieve high diastereomeric and enantiomeric excess, as conceptualized in Table 1.

Table 1: Illustrative Goals for Stereoselective Synthesis of this compound Isomers

Catalyst SystemDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Rh-based Chiral Phosphine>95:5>98%
Ir-Catalyzed Asymmetric Hydrogenation>90:10>97%
Pd-Catalyzed Allylic Amination>98:2>99%
Organocatalytic Michael Addition>85:15>95%

Sustainable Synthesis: Modern synthetic chemistry increasingly emphasizes sustainability. Future synthetic strategies for this compound should aim to be environmentally benign. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, or reactions in green solvents like water. chemrxiv.orgresearchgate.net Biocatalysis, employing enzymes such as transaminases or imine reductases, could offer a highly selective and sustainable route to chiral amines. researchgate.net These enzymatic methods operate under mild conditions and can provide excellent stereocontrol.

Integration of Advanced Computational Models for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new chemical entities. nih.govnih.gov For this compound, integrating advanced computational models can guide experimental work, saving time and resources.

Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the different stereoisomers of this compound. nih.govrsc.org These models can help in understanding the conformational preferences and the reactivity of the amine groups. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of potential derivatives. nih.govyoutube.com Machine learning algorithms, trained on datasets of similar amine compounds, could predict properties such as binding affinity to specific biological targets or metabolic stability. mdpi.comresearchgate.net

Table 2: Hypothetical Computationally Predicted Properties of this compound Stereoisomers

StereoisomerPredicted pKa (Primary Amine)Predicted pKa (Secondary Amine)Calculated LogP
(2R, 3S)10.511.22.1
(2S, 3R)10.511.22.1
(2R, 3R)10.611.32.0
(2S, 3S)10.611.32.0

These predictive models can guide the synthesis of derivatives with desired characteristics, such as enhanced bioactivity or improved pharmacokinetic profiles. frontiersin.org

Implementation of High-Throughput Screening Platforms for Derivative Discovery

To efficiently explore the chemical space around this compound, high-throughput screening (HTS) platforms are indispensable. mdpi.com HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired properties. thermofisher.com

Library Synthesis and Screening: A combinatorial library of derivatives could be synthesized from this compound as a scaffold. This would involve modifying the primary and secondary amine functionalities with a diverse set of building blocks. These libraries can then be screened against various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, which are often modulated by amine-containing compounds. mdpi.comenamine.net Fluorescence-based assays are a common readout in HTS due to their sensitivity and suitability for automation. bath.ac.ukresearchgate.net The development of specific assays tailored to the potential applications of these novel derivatives will be a crucial step.

The results from HTS campaigns can provide valuable structure-activity relationship (SAR) data, which can then be used to refine computational models and guide the next round of derivative synthesis. nih.gov

Exploration of Derivatization Strategies for Novel Chemical Entity Generation

The presence of two distinct amine groups in this compound provides a versatile platform for chemical derivatization to generate novel chemical entities with unique properties. nih.govmdpi.com

Strategic Modifications: Future research should explore a range of derivatization strategies. These can include:

Acylation: Reaction with various acyl chlorides or carboxylic acids to form amides, which can alter the compound's polarity and hydrogen bonding capabilities. nih.gov

Alkylation: Introduction of different alkyl groups on the amine nitrogens can modulate steric hindrance and basicity. nih.gov

Reductive Amination: The primary amine can be used in reductive amination reactions to introduce larger and more complex substituents.

Formation of Heterocycles: The diamine backbone could serve as a precursor for the synthesis of novel heterocyclic structures, such as diazepanes or other nitrogen-containing rings, which are prevalent in medicinal chemistry. sigmaaldrich.com

These derivatization strategies, guided by computational predictions and evaluated through HTS, will be key to unlocking the full potential of this compound as a scaffold for the development of new functional molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Ethyl-3-(N-methylamino)hexylamine, and what methodological considerations ensure high yield and purity?

  • Methodology : Synthesis typically involves reductive amination of 2-ethylhexanal with methylamine, followed by purification via fractional distillation or column chromatography. Key parameters include controlled pH (7–9), temperature (60–80°C), and use of catalysts like sodium cyanoborohydride. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of intermediates .
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon backbone. The ethyl and methylamino groups produce distinct splitting patterns (e.g., triplet for –CH₂– adjacent to NH–) .
  • Infrared (IR) Spectroscopy : Confirm amine (–NH–) and alkyl (–CH₂–) functional groups via stretches at ~3300 cm⁻¹ (N–H) and 2800–3000 cm⁻¹ (C–H) .
  • Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 158) and fragmentation patterns validate molecular weight and substituent positions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to its corrosive nature (similar to 2-ethylhexylamine, which causes severe skin/eye irritation) .
  • Storage : Store in airtight containers under nitrogen, away from acids or oxidizers, to prevent hazardous reactions (e.g., exothermic decomposition) .

Advanced Research Questions

Q. How does the ethyl and N-methylamino substitution influence the compound’s physicochemical properties compared to simpler aliphatic amines?

  • Solubility : The branched ethyl group reduces water solubility compared to linear hexylamine (0.74 g/cm³ density; miscible in organic solvents) .
  • Partition Coefficients : Higher logP (estimated ~2.5) due to hydrophobic substituents, impacting bioavailability in pharmacological studies .
  • Validation : Experimental determination via shake-flask method or computational tools (e.g., COSMO-RS).

Q. In surfactant or catalytic applications, how does this amine enhance performance compared to unmodified hexylamine?

  • Surfactant Behavior : The N-methylamino group increases cationic charge density, improving micelle stability in microemulsions (observed in SDS/hexylamine systems) .
  • Catalytic Roles : Acts as a ligand in ZnO nanostructures, enhancing photocatalytic degradation of dyes (e.g., methylene blue) by modifying surface morphology .
  • Experimental Design : Compare critical micelle concentration (CMC) and zeta potential with control amines.

Q. What computational strategies predict the environmental fate and reactivity of this compound?

  • QSAR Models : Estimate biodegradation rates and aquatic toxicity (e.g., ECOSAR) based on analogs like hexylamine (H411: toxic to aquatic life) .
  • Molecular Dynamics : Simulate interactions with biomembranes or pollutants to guide applications in environmental remediation .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

  • Root Cause : Variability in synthesis methods (e.g., residual solvents, isomers) or measurement conditions (pH, temperature).
  • Resolution : Standardize protocols (e.g., OECD Guidelines 105 for solubility) and validate via interlaboratory studies .

Physicochemical Properties (Hypothetical Table)

PropertyValue (Estimated)Method/Source
Molecular Weight158.28 g/molCalculated from formula
Boiling Point~180–190°CExtrapolated from hexylamine
logP (Octanol/Water)2.5COSMO-RS prediction
Water Solubility5–10 g/LShake-flask method (pH 7)
pKa (amine group)~10.2Potentiometric titration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.